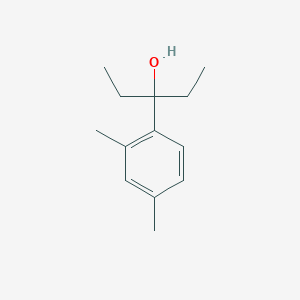

3-(2,4-Dimethylphenyl)-3-pentanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2,4-Dimethylphenyl)-3-pentanol is an organic compound characterized by a phenyl ring substituted with two methyl groups at the 2 and 4 positions, and a pentanol group attached to the third carbon of the phenyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenyl)-3-pentanol typically involves the reaction of 2,4-dimethylbenzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide. The reaction proceeds through the formation of an intermediate alkoxide, which is subsequently protonated to yield the desired alcohol.

Reaction Conditions:

Reagents: 2,4-dimethylbenzaldehyde, pentylmagnesium bromide

Solvent: Anhydrous ether

Temperature: Room temperature

Workup: Acidic aqueous workup to protonate the intermediate

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions, with additional considerations for reaction efficiency, yield optimization, and safety. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and high throughput.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2,4-Dimethylphenyl)-3-pentanol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, room temperature

Reduction: Lithium aluminum hydride in anhydrous ether, reflux

Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst

Major Products Formed

Oxidation: 3-(2,4-Dimethylphenyl)-3-pentanone

Reduction: 3-(2,4-Dimethylphenyl)-3-pentane

Substitution: Various substituted derivatives depending on the electrophile used

Applications De Recherche Scientifique

3-(2,4-Dimethylphenyl)-3-pentanol has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.

Mécanisme D'action

The mechanism of action of 3-(2,4-Dimethylphenyl)-3-pentanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through its ability to modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(2,4-Dimethylphenyl)-3-butanol: Similar structure with a butanol group instead of a pentanol group.

3-(2,4-Dimethylphenyl)-3-hexanol: Similar structure with a hexanol group instead of a pentanol group.

2,4-Dimethylphenol: Lacks the pentanol group but shares the dimethylphenyl core.

Uniqueness

3-(2,4-Dimethylphenyl)-3-pentanol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Activité Biologique

3-(2,4-Dimethylphenyl)-3-pentanol is a compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a tertiary alcohol group and a dimethyl-substituted phenyl ring. Its molecular formula is C13H18O, and it has a molecular weight of approximately 194.28 g/mol. The compound is typically a colorless to pale yellow liquid with a distinctive odor.

1. Antioxidant Properties

Research has indicated that compounds with similar structures to this compound exhibit significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in biological systems.

- Study Findings : A study evaluating the antioxidant capacity of various phenolic compounds found that those with similar structural features demonstrated effective radical scavenging abilities. For example, the IC50 value for radical scavenging was reported to be around 37.61 µg/mL for certain derivatives, suggesting that this compound may exhibit comparable activity .

2. Antifungal Activity

The antifungal properties of phenolic compounds have been widely studied, particularly in agricultural applications.

Toxicological Profile

Understanding the toxicological profile of this compound is essential for assessing its safety for potential applications:

- Acute Toxicity : Studies indicate that high doses can lead to adverse effects such as respiratory distress and neurological symptoms in animal models . For instance, intraperitoneal administration in rats resulted in significant physiological changes indicative of toxicity.

- Irritation Potential : The compound may cause irritation upon exposure, particularly through inhalation or ingestion. Safety data suggest careful handling and usage guidelines are necessary when working with this compound .

Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antioxidant | Comparable IC50 values indicating effective free radical scavenging |

| Antifungal | Potential antifungal activity against common pathogens |

| Toxicity | Acute toxicity observed in animal studies; potential irritant |

Propriétés

IUPAC Name |

3-(2,4-dimethylphenyl)pentan-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-5-13(14,6-2)12-8-7-10(3)9-11(12)4/h7-9,14H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDKKDCAANQGKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=C(C=C(C=C1)C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.